molecular formula C14H10N2O3 B14145397 N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide

N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide

Cat. No.: B14145397
M. Wt: 254.24 g/mol
InChI Key: ACVNKFNHLGUSKG-OQLLNIDSSA-N
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Description

N-[(E)-furan-2-ylmethylideneamino]-1-benzofuran-2-carboxamide is a heterocyclic compound that features both furan and benzofuran moieties. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-furan-2-ylmethylideneamino]-1-benzofuran-2-carboxamide typically involves the condensation of furan-2-carbaldehyde with 1-benzofuran-2-carboxamide under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-furan-2-ylmethylideneamino]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-[(E)-furan-2-ylmethylamino]-1-benzofuran-2-carboxamide.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

N-[(E)-furan-2-ylmethylideneamino]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-1-benzofuran-2-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure but with an indole moiety instead of benzofuran.

    N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide: Contains a pyrrole ring instead of benzofuran.

    N-(furan-2-ylmethyl)-1H-benzimidazole-2-carboxamide: Features a benzimidazole ring.

Uniqueness

N-[(E)-furan-2-ylmethylideneamino]-1-benzofuran-2-carboxamide is unique due to the presence of both furan and benzofuran rings, which confer distinct electronic and steric properties. This dual-ring system can enhance its ability to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H10N2O3/c17-14(16-15-9-11-5-3-7-18-11)13-8-10-4-1-2-6-12(10)19-13/h1-9H,(H,16,17)/b15-9+

InChI Key

ACVNKFNHLGUSKG-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=CO3

solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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